N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfonamide group, and a pyrazine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the cyclopropane ring and the sulfonamide group in a controlled manner. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into simpler forms.
Substitution: Allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine moiety may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
- N-{4-[(3-Methoxy-2-pyrazinyl)sulfamoyl]phenyl}-4-nitrobenzamide
- N-[[4-[(3-methoxy-2-pyrazinyl)sulfamoyl]anilino]-sulfanylidenemethyl]-3-phenyl-2-propenamide
Uniqueness
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N4O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H16N4O4S/c1-23-15-13(16-8-9-17-15)19-24(21,22)12-6-4-11(5-7-12)18-14(20)10-2-3-10/h4-10H,2-3H2,1H3,(H,16,19)(H,18,20) |
InChI Key |
KZQUICVJONQGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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